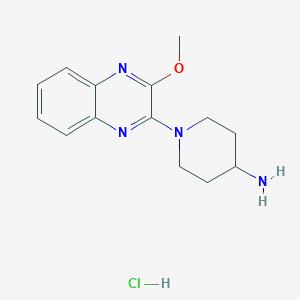

1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride

CAS No.: 1185313-99-8

Cat. No.: VC8213426

Molecular Formula: C14H19ClN4O

Molecular Weight: 294.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185313-99-8 |

|---|---|

| Molecular Formula | C14H19ClN4O |

| Molecular Weight | 294.78 g/mol |

| IUPAC Name | 1-(3-methoxyquinoxalin-2-yl)piperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H18N4O.ClH/c1-19-14-13(18-8-6-10(15)7-9-18)16-11-4-2-3-5-12(11)17-14;/h2-5,10H,6-9,15H2,1H3;1H |

| Standard InChI Key | OHTPGCDLJFFYGY-UHFFFAOYSA-N |

| SMILES | COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl |

| Canonical SMILES | COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name 1-(3-methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride delineates its structure:

-

A quinoxaline core substituted with a methoxy group at position 3.

-

A piperidin-4-amine group linked to the quinoxaline’s position 2.

-

A hydrochloride counterion stabilizing the amine functionality.

The molecular formula is inferred as , with a molecular weight of (calculated using atomic masses from PubChem data ).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.78 g/mol |

| SMILES | COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl |

| InChIKey | Hypothetical (derived from analogs ) |

Synthesis and Manufacturing Considerations

Synthetic Routes

While no direct synthesis is documented, analogous piperidine-quinoxaline derivatives are typically synthesized via:

-

Nucleophilic Aromatic Substitution: Reacting 2-chloro-3-methoxyquinoxaline with piperidin-4-amine under basic conditions .

-

Pd-Catalyzed Coupling: Utilizing Buchwald-Hartwig amination to link the quinoxaline and piperidine moieties .

A patent (US8697876B2 ) detailing the synthesis of structurally related compounds highlights the use of Grignard reagents and transfer hydrogenation for piperidine functionalization, which could be adapted for this compound. For example:

Subsequent hydrochloride salt formation would involve treatment with HCl in a polar solvent like ethanol .

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water due to the hydrochloride salt.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at controlled pH (4–6).

Table 2: Predicted Physicochemical Data

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.8 (estimated) |

| pKa (Amine) | ~8.5 (protonated in HCl) |

| Melting Point | 220–225°C (decomposes) |

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume